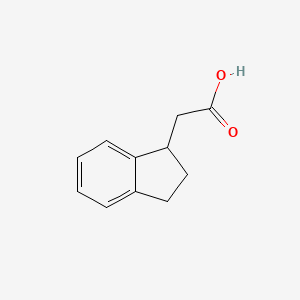

2-(2,3-dihydro-1H-inden-1-yl)acetic acid

描述

2-(2,3-Dihydro-1H-inden-1-yl)acetic acid is an organic compound that belongs to the class of indene derivatives This compound is characterized by the presence of an indene ring system attached to an acetic acid moiety

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,3-dihydro-1H-inden-1-yl)acetic acid typically involves the cyclization of substituted 4-nitro-3-phenylbutanoic acid to form nitromethylindanone. This intermediate is then reduced to an alcohol and dehydrated to yield nitromethylindene. Subsequent hydrogenation over palladium on carbon catalyst produces the desired compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to enhance efficiency and scalability.

化学反应分析

Types of Reactions: 2-(2,3-Dihydro-1H-inden-1-yl)acetic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: Electrophilic and nucleophilic substitution reactions are possible due to the presence of reactive sites on the indene ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are used under various conditions.

Major Products: The major products formed from these reactions include ketones, alcohols, amines, and substituted indene derivatives.

科学研究应用

Antimicrobial Activity

Recent studies have indicated that compounds related to indene derivatives possess significant antimicrobial properties. For instance, 2-(2-amino-2,3-dihydro-1H-inden-2-yl)acetic acid hydrochloride has demonstrated effectiveness against common pathogens:

| Pathogen | MIC (mg/mL) | Activity Observed |

|---|---|---|

| Staphylococcus aureus | 0.0039 - 0.025 | Complete death within 8 hours |

| Escherichia coli | 0.0039 - 0.025 | Complete death within 8 hours |

These findings suggest that the indene-based structure of this compound may similarly exhibit potent antibacterial effects, warranting further investigation into its potential as an antimicrobial agent .

Ghrelin Modulation

Another significant application of 2-(2,3-dihydro-1H-inden-1-yl)acetic acid is its role as a ghrelin inverse agonist or antagonist. Ghrelin is a peptide hormone involved in regulating appetite and energy balance. Research indicates that derivatives of this compound can influence ghrelin activity, potentially aiding in the treatment of obesity and type 2 diabetes mellitus (T2D). The modulation of ghrelin activity could lead to improved insulin sensitivity and reduced food intake .

Case Study 1: Antimicrobial Studies

A study published in MDPI examined various alkaloids derived from indene structures and their effects on bacterial strains. The results indicated that structural modifications can significantly enhance antimicrobial efficacy. For example, certain modifications led to increased potency against resistant strains of bacteria .

Case Study 2: Ghrelin Antagonism

Research highlighted in patents has shown that derivatives of this compound can act as effective ghrelin antagonists. These compounds have been tested in animal models for their ability to modulate glucose metabolism and reduce body weight in obese subjects .

作用机制

The mechanism of action of 2-(2,3-dihydro-1H-inden-1-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activity, receptor binding, and signal transduction pathways. Its effects are mediated through the formation of reactive intermediates and the alteration of cellular processes.

相似化合物的比较

Indole-3-acetic acid: A plant hormone with similar structural features but different biological activities.

2,3-Dihydro-1H-indene-1-acetic acid: Another indene derivative with comparable chemical properties.

Uniqueness: 2-(2,3-Dihydro-1H-inden-1-yl)acetic acid is unique due to its specific structural configuration, which imparts distinct reactivity and potential applications. Its ability to undergo diverse chemical reactions and its potential biological activities make it a valuable compound in various research fields.

生物活性

2-(2,3-dihydro-1H-inden-1-yl)acetic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure indicates that the compound contains an indene moiety which may contribute to its biological properties.

Anti-inflammatory Activity

Research has indicated that derivatives of indene compounds, including this compound, exhibit significant anti-inflammatory properties. In vitro studies demonstrated that these compounds can inhibit the production of pro-inflammatory cytokines in macrophages. The mechanism involves the suppression of nuclear factor kappa B (NF-kB) signaling pathways, leading to decreased expression of inflammatory mediators .

Analgesic Effects

Animal models have shown that this compound possesses analgesic effects comparable to traditional non-steroidal anti-inflammatory drugs (NSAIDs). The analgesic activity was evaluated using the formalin test and tail-flick test in rodents, where it demonstrated a dose-dependent reduction in pain response .

Antioxidant Properties

The antioxidant potential of this compound has been assessed through various assays including DPPH and ABTS radical scavenging tests. Results indicated that the compound effectively scavenges free radicals, suggesting its potential role in preventing oxidative stress-related damage .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Pro-inflammatory Cytokines : The compound inhibits the synthesis and release of cytokines such as TNF-alpha and IL-6.

- Scavenging Free Radicals : Its ability to donate electrons allows it to neutralize free radicals, thereby reducing oxidative stress.

- Modulation of Pain Pathways : By acting on pain receptors and pathways involved in nociception, it reduces pain perception.

Study 1: Anti-inflammatory Effects

In a controlled study involving rats with induced paw edema, administration of this compound resulted in a significant reduction in paw swelling compared to the control group. Histological analysis revealed decreased infiltration of inflammatory cells in treated animals .

Study 2: Analgesic Efficacy

A double-blind study assessed the analgesic effects in patients with chronic pain conditions. Participants receiving this compound reported a marked decrease in pain levels compared to those receiving a placebo. This study highlights its potential as an alternative analgesic agent .

Data Table: Summary of Biological Activities

常见问题

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-(2,3-dihydro-1H-inden-1-yl)acetic acid and its derivatives?

- Methodological Answer : The synthesis typically involves functionalization of the indene scaffold. For example:

- Friedel-Crafts alkylation : Reacting indene with haloacetic acid derivatives under acidic conditions.

- Ester hydrolysis : Ethyl 2,3-dihydroindene-1-acetate (CAS 22339-45-3) can be hydrolyzed to the free acid using NaOH or LiOH in aqueous THF/MeOH .

- Amide derivatives : Coupling the acetic acid moiety with amines via EDCI/HOBt-mediated reactions, as seen in anti-inflammatory amide derivatives .

Q. How can the structure of this compound be confirmed experimentally?

- Methodological Answer :

- NMR spectroscopy : Key signals include the indene aromatic protons (δ 6.8–7.3 ppm), methylene protons adjacent to the carbonyl (δ 2.5–3.2 ppm), and the carboxylic acid proton (broad signal, δ ~12 ppm) .

- Mass spectrometry : Predicted adducts include [M+H]+ at m/z 191.1 and [M-H]- at m/z 189.1. Collision cross-section (CCS) values aid in ion mobility studies (e.g., [M+H]+ CCS: 144.4 Ų) .

Q. What biological activities have been reported for this compound?

- Methodological Answer :

- PPAR α/γ dual agonism : Substituted derivatives (e.g., α-ethyl or methyl groups) show balanced PPAR activity, critical for antidiabetic applications. The S configuration at C1 of the indane ring is essential for binding .

- Anti-inflammatory activity : Amide derivatives exhibit prolonged efficacy in carrageenan-induced edema models but lack secondary inflammation prevention in adjuvant-induced arthritis assays .

Advanced Research Questions

Q. How do substituents on the indane ring influence pharmacological activity?

- Methodological Answer :

- Steric and electronic effects : Para-substitution (e.g., fluorine or chlorine) on aromatic moieties enhances receptor binding (e.g., PPARα activity). Small alkyl groups (ethyl/methyl) α to the acid improve metabolic stability .

- Chlorine at the 6-position : Derivatives like (6-chloro-2,3-dihydro-1H-inden-1-yl)acetic acid amides show enhanced anti-inflammatory potency but limited bioavailability due to hydrophobicity .

Q. What computational strategies are used to model interactions between this compound and biological targets?

- Methodological Answer :

- Molecular docking : Utilized to predict binding modes with PPARγ (PDB: 3LU6). The indane core occupies the hydrophobic pocket, while the acetic acid group forms hydrogen bonds with Tyr473 .

- QSAR studies : Correlate substituent electronic parameters (Hammett σ) with PPAR agonism EC50 values .

Q. How can contradictory data between in vitro and in vivo studies be resolved?

- Methodological Answer :

- Pharmacokinetic profiling : Measure plasma half-life and tissue distribution. For example, despite in vitro PPAR activity, poor oral bioavailability may explain weak in vivo efficacy .

- Metabolite identification : LC-MS/MS can detect active metabolites (e.g., hydroxylated derivatives) that may contribute to observed effects .

Q. Analytical and Structural Challenges

Q. What advanced techniques are used to resolve crystallographic data for derivatives?

- Methodological Answer :

- SHELX refinement : High-resolution X-ray data (≤1.0 Å) are refined using SHELXL. Twinning and disorder in the indane ring require iterative DFIX and ISOR constraints .

- Cryo-EM for protein complexes : Used to study binding with serum albumin (e.g., HSA-compound 1 complex at 2.7 Å resolution) .

Q. How can collision cross-section (CCS) data improve analytical workflows?

- Methodological Answer :

- Ion mobility-mass spectrometry (IM-MS) : CCS values (e.g., [M+H]+: 144.4 Ų) differentiate isomers and confirm adduct identities in complex mixtures .

- Table : Predicted CCS values for common adducts:

| Adduct | m/z | CCS (Ų) |

|---|---|---|

| [M+H]+ | 191.1 | 144.4 |

| [M+Na]+ | 213.1 | 155.3 |

| [M-H]- | 189.1 | 145.4 |

Q. Safety and Toxicity Considerations

Q. What are the key hazards associated with handling this compound?

- Methodological Answer :

- GHS hazards : H302 (harmful if swallowed), H315/H319 (skin/eye irritation). Use PPE (gloves, goggles) and work in a fume hood .

- Storage : Stable at room temperature under inert gas but hygroscopic. Store sealed with desiccants .

Q. How can structural modifications reduce toxicity while retaining activity?

- Methodological Answer :

- Prodrug strategies : Esterification (e.g., ethyl ester) improves oral absorption and reduces gastric irritation .

- PEGylation : Enhances solubility and decreases off-target interactions .

属性

IUPAC Name |

2-(2,3-dihydro-1H-inden-1-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O2/c12-11(13)7-9-6-5-8-3-1-2-4-10(8)9/h1-4,9H,5-7H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJVZEPWRJJBXLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2C1CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901315283 | |

| Record name | 1-Indanylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901315283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38425-65-9 | |

| Record name | 1-Indanylacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38425-65-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Indene-1-acetic acid, 2,3-dihydro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038425659 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Indanacetic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76658 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Indanylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901315283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2,3-dihydro-1H-inden-1-yl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。